
5-カルバモイル-1-(4-フルオロフェニル)-4,5-ジヒドロ-1H-ピラゾール-3-カルボン酸
説明
5-carbamoyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10FN3O3 and its molecular weight is 251.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-carbamoyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-carbamoyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学: 抗菌剤
ピラゾールカルボン酸誘導体は、抗菌剤としての可能性が探求されてきました。フルオロフェニル基の存在は、化合物が細菌酵素や受容体と相互作用する能力を高める可能性があり、新しい抗生物質の開発につながる可能性があります。 この化合物の既知の抗菌性足場との構造的類似性は、耐性菌株を標的にする新規薬剤を合成するためのリード化合物として役立つ可能性を示唆しています .
材料科学: ポリマー合成
材料科学では、この化合物は特定の特性を持つポリマーの合成に利用できます。カルボン酸基により、ポリマー鎖への容易な修飾と結合が可能になり、熱安定性が向上した材料や独自の電子特性を持つ材料が得られる可能性があります。 高耐久性のポリマーを作成する可能性があるため、先端材料の研究の候補となっています .
化学研究: 結晶工学
この化合物は、水素結合を通じて安定な結晶構造を形成する能力があるため、結晶工学研究の興味深い対象となっています。 結晶化プロセスを理解することで、薬物の制御放出や有機半導体の作成など、所望の特性を持つ分子固体の設計に関する洞察が得られます .
生化学: 酵素阻害
生化学では、この化合物の構造は、特定の酵素の阻害剤として機能する可能性を示唆しています。 特にフルオロフェニル部分は、酵素基質の遷移状態を模倣する可能性があり、生化学的経路を調節したり、治療剤として機能したりする酵素阻害剤の設計における潜在的な用途につながります .
薬物動態: 薬物の吸収と分布
この化合物の溶解度や水素結合の可能性などの物理化学的特性は、薬物動態のプロファイルが良好である可能性を示唆しています。 胃腸管からよく吸収され、体全体に効率的に分布する可能性があり、経口薬の有望な候補となっています .
工業用途: 化学中間体
最後に、この化合物は、さまざまな製品の工業合成における化学中間体として役立つ可能性があります。 反応性のカルボン酸基は、エステル、アミド、またはその他の誘導体に変換できます。これらは、染料、樹脂、医薬品の製造に役立ちます .
特性
IUPAC Name |
3-carbamoyl-2-(4-fluorophenyl)-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-6-1-3-7(4-2-6)15-9(10(13)16)5-8(14-15)11(17)18/h1-4,9H,5H2,(H2,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGQLTDUMDUDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


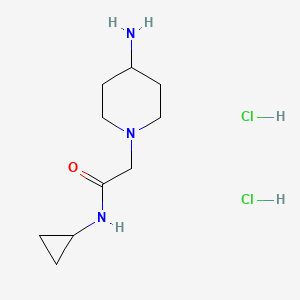

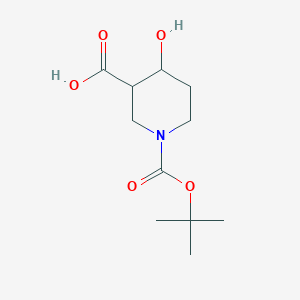
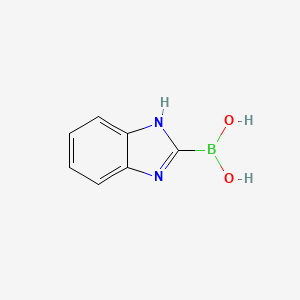


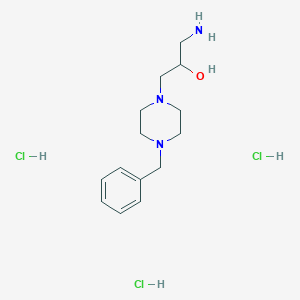


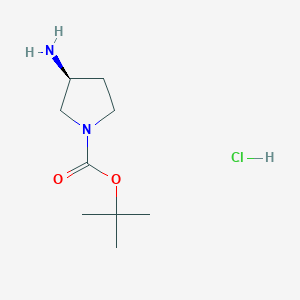

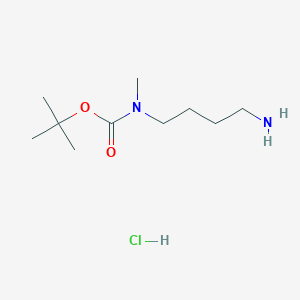

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride](/img/structure/B1520937.png)
